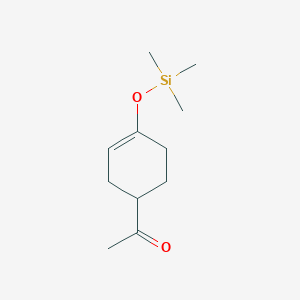
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone is a chemical compound with a unique structure that includes a trimethylsilyl group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone typically involves the reaction of 4,4-dimethylcyclohexane-1,3-dione with hexamethyldisilazane (HMDS) to form the trimethylsilyl ether. This intermediate can then undergo further reactions to introduce the ethanone group. The reaction conditions often involve the use of iridium catalysts and mild temperatures to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone involves its reactivity as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize intermediates and facilitate reactions by acting as a protecting group or leaving group. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trimethylsiloxy)cyclohexene: This compound is similar in structure but lacks the ethanone group.
4-Acetyl-1,4-dimethyl-1-cyclohexene: This compound has a similar cyclohexene ring but different substituents.
Propriétés
Numéro CAS |
61692-28-2 |
|---|---|
Formule moléculaire |
C11H20O2Si |
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
1-(4-trimethylsilyloxycyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H20O2Si/c1-9(12)10-5-7-11(8-6-10)13-14(2,3)4/h7,10H,5-6,8H2,1-4H3 |
Clé InChI |
NIVVKCRJHWYFDR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC(=CC1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


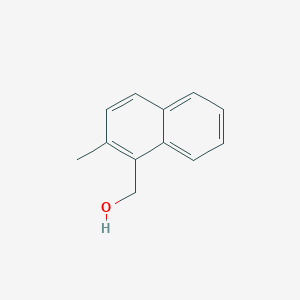
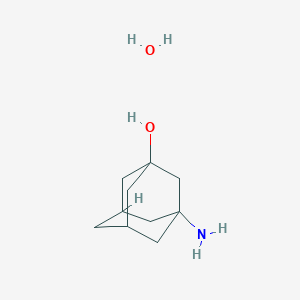
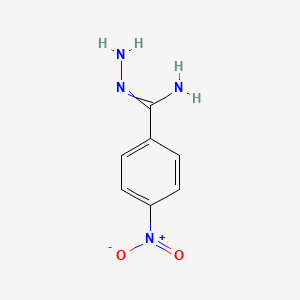
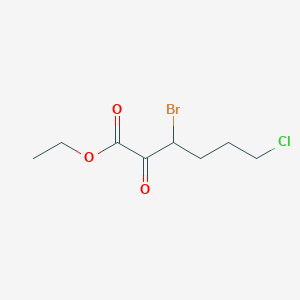
![N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide](/img/structure/B8678229.png)
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol](/img/structure/B8678230.png)
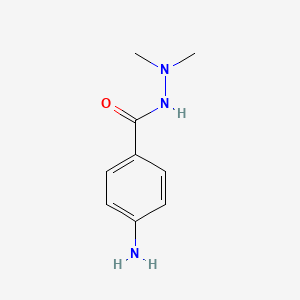
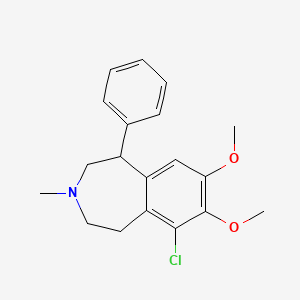
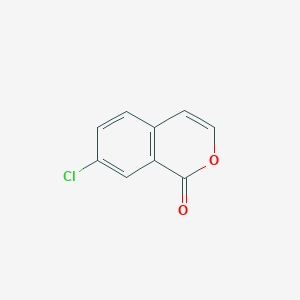
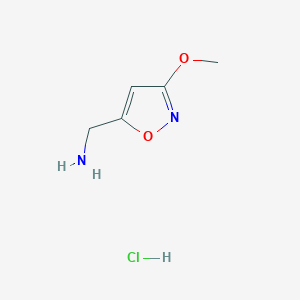

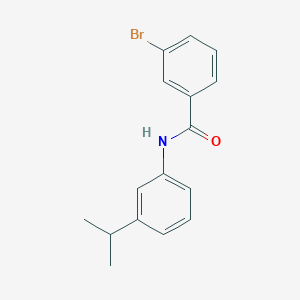
![3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B8678287.png)

